molecular formula C24H17F2N3 B2544949 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-81-3

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2544949
CAS RN: 866339-81-3
M. Wt: 385.418
InChI Key: UBLOBFFUPSPSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antitubercular Activity

A study explored the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues through a catalyzed one-pot Povarov reaction. These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among the screened compounds, specific derivatives showed significant antitubercular properties, suggesting potential applications in developing new antituberculosis agents (Kantevari et al., 2011).

Fluorescent Properties for Biochemical Applications

Quinoline derivatives, known for their efficient fluorescence, are widely used in biochemistry and medicine. These compounds are employed in studying various biological systems, including DNA fluorophores. The continuous search for new, more sensitive, and selective compounds underscores their importance in biochemical research (Aleksanyan & Hambardzumyan, 2013).

Pharmaceutical Applications

Research into pyrazoloquinoline derivatives includes their potential as anti-cancer drugs. For instance, a study on isoxazolequinoxaline derivatives explored their structural synthesis, crystal structure, and anti-cancer activity, highlighting the pharmaceutical applications of quinoxaline derivatives in treating cancer (Abad et al., 2021).

Environmental and Green Chemistry

Another study described the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones through a water-based protocol. This environmentally friendly method exemplifies the application of pyrazolo[3,4-b]quinoline derivatives in green chemistry, showcasing their synthesis with high atom economy and without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).

properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3/c1-15-5-10-22-20(11-15)24-21(14-29(22)13-16-3-2-4-19(26)12-16)23(27-28-24)17-6-8-18(25)9-7-17/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOBFFUPSPSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline

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